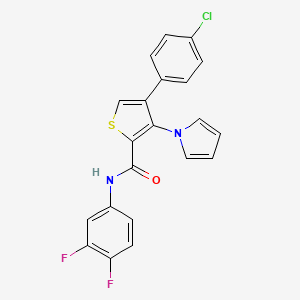

![molecular formula C20H16N4O2 B3020276 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide CAS No. 847387-55-7](/img/structure/B3020276.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” is a chemical compound with a complex structure . It is related to the class of imidazo[1,2-a]pyridines, which are important in many natural products and have a broad spectrum of biological activity profiles .

Synthesis Analysis

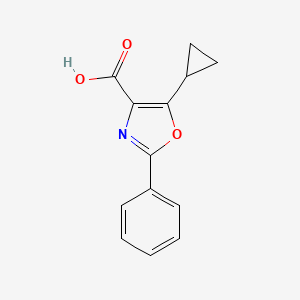

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several steps, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” is complex, with a molecular weight of 438.5 g/mol . The structure includes a fused nitrogen-bridged heterocyclic compound, which is a common feature in many natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” include initial imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . The reaction starts with the formation of a carbanion intermediate, followed by an attack on the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” include a molecular weight of 438.5 g/mol, XLogP3-AA of 4.9, one hydrogen bond donor count, five hydrogen bond acceptor count, and four rotatable bond count .Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Breast Cancer Treatment

Imidazopyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . N-Acylhydrazone (NAH) derivatives of imidazopyridine have shown significant results, with compound 15 exhibiting potent activity against the MCF7 and MDA-MB-231 cell lines .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Apart from optoelectronic devices, imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors . Their unique properties make them suitable for this application .

Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This makes them useful in various scientific research applications, including biological studies .

Antiviral Agents

Imidazo[1,2-a]pyridine derivatives have been synthesized and tested for their ability to suppress viral replication in vitro of a large panel of DNA and RNA viruses . This suggests their potential use as antiviral agents .

Future Directions

properties

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-26-17-8-6-14(7-9-17)19(25)22-16-5-2-4-15(12-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTRCTUVCIBTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3020193.png)

![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

![5-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3020200.png)

![N-(4-isopropylphenyl)-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3020202.png)

![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)

![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)